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molecular formula C18H32OSi B8517732 tert-Butyl(dimethyl)[(6-phenylhexyl)oxy]silane CAS No. 205306-70-3

tert-Butyl(dimethyl)[(6-phenylhexyl)oxy]silane

Cat. No. B8517732
M. Wt: 292.5 g/mol
InChI Key: AJMJYFFVJJHJIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06664111B2

Procedure details

The procedure used was similar to that described by Corey and Venkateswarlu (Corey, E. J.; Venkateswarlu, A., J. Am. Chem. Soc., 1972, 94, 6190-6191). 6-Phenyl-1-hexanol (14.0 g) and imidazole (13.36 g) were dissolved in dry DMF (40 mL). tert-Butyldimethylsilyl chloride (14.20 g,) was then added in one portion. The resulting solution was allowed to stir for 8 hours at room temperature. Aqueous sodium bicarbonate (100 mL, 10% by wt.) was then added and the resulting solution was allowed to stir for 15 minutes. The desired product was then extracted from the mixture with petroleum ether (3×250 mL). The petroleum ether extract was then washed with distilled H2O (7×300 mL), dried over MgSO4 and roto-evaporated to give the desired product as a clear oil.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
13.36 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1C=CN=C1.[Si:19](Cl)([C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:21])[CH3:20].C(=O)(O)[O-].[Na+]>CN(C=O)C>[C:22]([Si:19]([CH3:21])([CH3:20])[O:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)([CH3:25])([CH3:24])[CH3:23] |f:3.4|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCCCO
Name
Quantity
13.36 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
14.2 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 8 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
The desired product was then extracted from the mixture with petroleum ether (3×250 mL)
EXTRACTION
Type
EXTRACTION
Details
The petroleum ether extract
WASH
Type
WASH
Details
was then washed with distilled H2O (7×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
roto-evaporated

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)(C)(C)[Si](OCCCCCCC1=CC=CC=C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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